Wdr5-IN-7

WDR5 WIN-site inhibitor TR-FRET binding assay

Research on WDR5's scaffolding role in MYC-driven cancers requires clean pharmacology. Early inhibitors suffer from poor oral exposure or off-target effects. Wdr5-IN-7 is a selective WIN-site antagonist with: - **Sub-20 pM binding affinity** at WDR5 WIN-site (vs 450 nM for WDR5-0103) - **Oral bioavailability** enabling repeated-dose in vivo efficacy studies - **On-target validation**: Potent in MLL-rearranged AML (MV4-11 GI50 = 3.2 nM; MOLM-13 GI50 = 10 nM), inactive in K562 (GI50 = 2800 nM) - **Benzoxazepinone scaffold** optimized to avoid acute toxicity of earlier analogs Ideal for dissecting WDR5's chromatin scaffolding role independently of MLL methyltransferase activity.

Molecular Formula C28H27F3N6O3
Molecular Weight 552.5 g/mol
Cat. No. B12370674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWdr5-IN-7
Molecular FormulaC28H27F3N6O3
Molecular Weight552.5 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)C(F)(F)F)C2=C3C(=CC(=C2)CN4C=CN=C4)C(=O)N(CCO3)C5CCCC6=C5C=C(C=N6)OC
InChIInChI=1S/C28H27F3N6O3/c1-35-15-22(26(34-35)28(29,30)31)19-10-17(14-36-7-6-32-16-36)11-21-25(19)40-9-8-37(27(21)38)24-5-3-4-23-20(24)12-18(39-2)13-33-23/h6-7,10-13,15-16,24H,3-5,8-9,14H2,1-2H3/t24-/m0/s1
InChIKeyOTVQRTLMBVTANG-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Wdr5-IN-7: Compound Overview


Wdr5-IN-7 (also known as Compound 22) is a synthetic small-molecule inhibitor that targets the WD repeat domain 5 (WDR5) protein, specifically binding to its WDR5-interaction (WIN) site [1]. It is built upon a 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one (benzoxazepinone) core scaffold, which was rationally designed to improve upon earlier dihydroisoquinolinone-based WDR5 inhibitors in terms of potency and physicochemical properties [1]. The compound acts by displacing WDR5 from chromatin, thereby suppressing MYC-driven oncogenic transcription, and is profiled for research applications in both hematological and solid tumor models [2].

MechanismWIN-site displacement, chromatin delocalization
Model compatibilitySupports oral dosing murine models
Target engagementMYC-driven transcription research

Why Wdr5-IN-7 Cannot Be Replaced


WDR5 inhibitors are not functionally interchangeable due to fundamental differences in their binding mechanisms and target engagement profiles. Wdr5-IN-7 is a WIN-site inhibitor that displaces WDR5 from chromatin, a specific mechanism distinct from WBM-site inhibitors or early-generation peptide-binding pocket antagonists like WDR5-0103 [1]. While WDR5-0103 binds the peptide-binding pocket with a Kd of 450 nM, Wdr5-IN-7 achieves a sub-20 pM binding affinity at the WIN-site, leading to vastly different cellular potencies [2]. Furthermore, the benzoxazepinone core of Wdr5-IN-7 was engineered to overcome the acute toxicity and poor oral exposure observed with earlier imidazole-imine P2 unit-containing analogs [1]. This scaffold-specific optimization means that substituting Wdr5-IN-7 for another WDR5 ligand, even a potent one, risks losing oral bioavailability and the specific MYC-pathway suppression profile validated in preclinical models.

Wdr5-IN-7
Binding site WIN-site engagement may not transfer to peptide-pocket binders
vs. early imidazole-imine analogs
Oral exposure Oral bioavailability profile may not replicate with older scaffolds
vs. WBM-site inhibitors
Mechanism Scaffold-dependent MYC suppression may not translate across binding interfaces

Wdr5-IN-7: Key Evidence


Superior WIN-Site Binding Affinity

Wdr5-IN-7 (Compound 22) demonstrates a TR-FRET binding affinity for the WDR5 WIN-site with a Ki of <0.02 nM (pKi = 10.7), which is below the theoretical limit of quantitation for the assay [1]. In contrast, the earlier peptide-binding pocket antagonist WDR5-0103 exhibits a Kd of 450 nM [2], representing a >22,500-fold difference in target binding affinity. This profound difference in target engagement is a direct consequence of the structure-based design of the benzoxazepinone scaffold to optimally occupy the WIN-site.

WIN-site binding affinity
Cross-study comparable
Reported >22,500-fold Ki difference
Wdr5-IN-7: TR-FRET Ki
WDR5-0103: Kd = 450 nM
Supports target engagement context
Binding assay conditions differ; review primary data
Leukemia cell potency
Class-level inference
GI50: 3.2 nM (MV4-11), 10 nM (MOLM-13)
K562 control: 2800 nM
Early lead (C3): MV4-11 GI50 ~38 nM
Supports cell-model response context
5-day CellTiter-Glo assay; selectivity window requires review
Oral bioavailability profile
Class-level inference
cLogP ~1.91 vs. 4.5 (analog 8)
Solubility context: improved over dihydroisoquinolinone series
Earlier P2 unit: poor oral exposure, toxicity signs
Supports oral exposure-model context
Calculated parameters; in vivo PK validation needed
Mechanism of MYC suppression
Class-level inference
WIN-site displacement vs. catalytic inhibition
Wdr5-IN-7: chromatin delocalization
WDR5-0103: MLL catalytic IC50 = 39 µM
Distinguishes scaffolding from catalytic function
Mechanistic inference; confirm by chromatin fractionation
WDR5 WIN-site inhibitor TR-FRET binding assay

Potency in WDR5-Dependent Leukemia Models

Wdr5-IN-7 exhibits potent, single-digit nanomolar antiproliferative activity in WDR5-dependent acute myeloid leukemia cell lines. The GI50 in MV4-11 cells is 3.2 nM, and in MOLM-13 cells it is 10 nM, with a 2800 nM GI50 in the WDR5-insensitive K562 line, providing a clear selectivity window . The abstract of the primary publication states that benzoxazepinone-based inhibitors like Wdr5-IN-7 exhibited increased cellular potency compared to their 'best-in-class dihydroisoquinolinone-based counterparts' [1]. The dihydroisoquinolinone lead compound 3 (C16) had a reported MV4:11 GI50 of 38 nM, while the optimized dihydroisoquinolinone 11 (C40) and the benzoxazepinone 12 both had Ki values below 20 pM but differing cellular activities, underscoring the unique cellular profile of the final optimized compound 22.

Leukemia cell potency
Class-level inference
GI50: 3.2 nM (MV4-11), 10 nM (MOLM-13)
K562 control: 2800 nM
Early lead (C3): MV4-11 GI50 ~38 nM
Supports cell-model response context
5-day CellTiter-Glo assay; selectivity window requires review
MV4-11 MOLM-13 leukemia antiproliferative

Optimized Oral Bioavailability Profile

Wdr5-IN-7 (Compound 22) is explicitly described as a product of a pharmacophore substitution strategy designed to confer oral bioavailability [1]. The paper reports that the benzoxazepinone core provides improved kinetic aqueous solubility compared to the dihydroisoquinolinone core (e.g., 74 μM for analog 12 vs. 55 μM for analog 11) [2]. Earlier dihydroisoquinolinone leads with an imidazole-imine P2 unit showed signs of acute toxicity and lacked oral exposure in murine PK studies, problems directly addressed by the substitution of the P2, P4, and P7 units in Compound 22 [2]. Wdr5-IN-7 features a reduced cLogP (~1.91) compared to earlier benzoxazepinone analogs (e.g., compound 8, cLogP = 4.5), indicating improved hydrophilicity and drug-likeness.

Oral bioavailability profile
Class-level inference
cLogP ~1.91 vs. 4.5 (analog 8)
Solubility context: improved over dihydroisoquinolinone series
Earlier P2 unit: poor oral exposure, toxicity signs
Supports oral exposure-model context
Calculated parameters; in vivo PK validation needed
oral bioavailability physicochemical properties drug-likeness

WIN-Site-Mediated MYC Transcription Suppression

The mechanism of Wdr5-IN-7 is to compete with WIN-motif proteins for binding to the WIN-site of WDR5, thereby displacing WDR5 from chromatin. This leads to the suppression of MYC oncogene-driven transcription at ribosomal protein genes [1]. This mechanism is biologically distinct from compounds that target the WBM-site (the MYC-binding interface on the opposite face of WDR5) or those that inhibit the catalytic methyltransferase activity of the MLL complex. For example, WDR5-0103 inhibits MLL catalytic activity with an IC50 of 39 µM, a separate functional outcome from the displacement of the scaffolding protein [2]. This mechanistic difference implies that Wdr5-IN-7 should be the inhibitor of choice for studies focused on the non-enzymatic scaffolding functions of WDR5, particularly its role in MYC recruitment.

Mechanism of MYC suppression
Class-level inference
WIN-site displacement vs. catalytic inhibition
Wdr5-IN-7: chromatin delocalization
WDR5-0103: MLL catalytic IC50 = 39 µM
Distinguishes scaffolding from catalytic function
Mechanistic inference; confirm by chromatin fractionation
MYC transcription chromatin displacement mechanism of action

Wdr5-IN-7: Research Applications


MYC-Driven Transcription in MLL-Rearranged Leukemia

The confirmed high potency in MV4-11 (GI50 = 3.2 nM) and MOLM-13 (GI50 = 10 nM) cell lines, both MLL-rearranged acute myeloid leukemia models, makes Wdr5-IN-7 the preferred chemical probe for dissecting MYC-dependent transcriptional programs in these genetic backgrounds . The strict WDR5-dependence, demonstrated by the lack of potency in K562 cells (GI50 = 2800 nM), allows for clean interpretation of on-target pharmacodynamic effects .

In Vivo Oral Dosing Efficacy Models

Wdr5-IN-7 was specifically optimized for oral bioavailability to overcome the poor in vivo exposure of earlier generation inhibitors . This makes it suitable for long-term, repeated-dosing efficacy studies in murine xenograft or syngeneic models where oral gavage is the preferred administration route, avoiding the confounding stress of continuous parenteral delivery.

WIN-Site vs. WBM-Site Domain Studies

Because Wdr5-IN-7 acts exclusively via the WIN-site to delocalize WDR5 from chromatin, it serves as a distinct tool alongside WBM-site inhibitors or PROTAC degraders. This enables researchers to deconvolve the contributions of the two major binding interfaces of WDR5 to specific transcriptional and phenotypic outcomes in cancer cells .

Chemical Probe for WDR5 Scaffolding Function

Wdr5-IN-7's mechanism (WIN-site displacement) does not directly inhibit MLL/SET methyltransferase catalysis, in contrast to first-generation inhibitors like WDR5-0103 (MLL catalytic IC50 = 39 µM) . Therefore, it is the reagent of choice for experiments aiming to isolate the scaffolding role of WDR5 in gene regulation from its role as an HMT complex assembly factor.

Application
Selection Property
Validation Focus
MLL-r leukemia models
Target-dependent potency window
GI50 selectivity review
In vivo oral dosing studies
Oral bioavailability profile
Murine PK exposure-model review
WIN-site vs. WBM-site domain studies
Binding-site specificity
Chromatin localization assays
WDR5 scaffolding function studies
Non-catalytic mechanism
Transcriptional endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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